2-Benzamido-4-(isothiocyanatomethyl)thiazole
Overview
Description
2-Benzamido-4-(isothiocyanatomethyl)thiazole: is an organic compound with the molecular formula C12H9N3OS2 and a molar mass of 275.35 g/mol . This compound is characterized by the presence of a benzamido group and an isothiocyanatomethyl group attached to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzamido-4-(isothiocyanatomethyl)thiazole typically involves the reaction of 2-aminothiazole with benzoyl chloride to form 2-benzamidothiazole . This intermediate is then reacted with thiophosgene to introduce the isothiocyanatomethyl group, resulting in the formation of the target compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial production include benzoyl chloride , thiophosgene , and 2-aminothiazole .
Chemical Reactions Analysis
Types of Reactions: 2-Benzamido-4-(isothiocyanatomethyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The benzamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamido derivatives.
Scientific Research Applications
2-Benzamido-4-(isothiocyanatomethyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzamido-4-(isothiocyanatomethyl)thiazole involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
2-Benzamidothiazole: Lacks the isothiocyanatomethyl group.
4-Isothiocyanatomethylthiazole: Lacks the benzamido group.
2-Aminothiazole: Precursor in the synthesis of 2-Benzamido-4-(isothiocyanatomethyl)thiazole.
Uniqueness: this compound is unique due to the presence of both benzamido and isothiocyanatomethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields .
Properties
IUPAC Name |
N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS2/c16-11(9-4-2-1-3-5-9)15-12-14-10(7-18-12)6-13-8-17/h1-5,7H,6H2,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWCCCPUMWBZMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165043 | |
Record name | 2-Benzamido-4-(isothiocyanatomethyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152531-50-5 | |
Record name | 2-Benzamido-4-(isothiocyanatomethyl)thiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152531505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzamido-4-(isothiocyanatomethyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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